molecular formula C30H50O3 B1260506 Dammarenolic acid

Dammarenolic acid

Cat. No. B1260506
M. Wt: 458.7 g/mol
InChI Key: SITSHJMXTJRDSK-HPNZNPLMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammarenolic acid is a natural product found in Aglaia rubiginosa with data available.

Scientific Research Applications

Anti-Retroviral Activity

Dammarenolic acid, a secodammarane triterpenoid from Aglaia sp., has been identified for its potent anti-retroviral activity, particularly against HIV-1. It inhibits HIV-1 infection significantly at low concentrations, with minimal cytotoxic effects. This compound also inhibits the replication of other retroviruses, including Simian immunodeficiency virus and Murine leukemic virus, suggesting its potential as a novel anti-retroviral agent (Esimone et al., 2010).

α-Glucosidase Inhibitory Activity

This compound has shown significant α-glucosidase inhibitory activity, which is relevant for antidiabetic applications. Derivatives of this compound, such as methyl dammarenoloate, have been identified as more active than the native compound, indicating their potential in diabetes treatment (Smirnova et al., 2019).

Anti-Respiratory Syncytial Virus Activity

Research has identified this compound as a potential compound for combating respiratory syncytial virus (RSV) infections. It targets the RSV replication at a post-entry stage, showing potent anti-RSV activity and making it a candidate for further exploration in anti-RSV therapeutic agents development (Esimone et al., 2008).

Potential in SARS-CoV-2 Research

This compound has demonstrated promising results in molecular docking analysis against key targets of SARS-CoV-2, the virus responsible for COVID-19. This suggests its potential role in drug formulation against SARS-COV-2 and as a candidate for further evaluation (Ubani et al., 2020).

properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25+,27-,28+,29+,30-/m0/s1

InChI Key

SITSHJMXTJRDSK-HPNZNPLMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C

synonyms

dammarenolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dammarenolic acid
Reactant of Route 2
Dammarenolic acid
Reactant of Route 3
Dammarenolic acid
Reactant of Route 4
Dammarenolic acid
Reactant of Route 5
Dammarenolic acid
Reactant of Route 6
Dammarenolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.